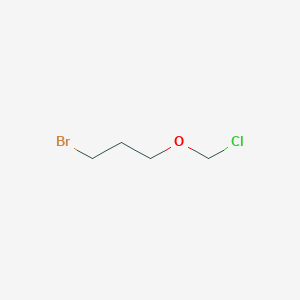

1-Bromo-3-(chloromethoxy)propane

Description

Historical Context and Evolution of α-Halo Ether Chemistry

The study of ethers, a class of compounds characterized by an oxygen atom connected to two alkyl or aryl groups, has a rich history dating back to the 13th century. wikipedia.org The synthesis of diethyl ether by the action of sulfuric acid on ethanol (B145695) was one of the earliest transformations of an alcohol to be documented. wikipedia.org A significant evolution in ether chemistry was the development of α-halo ethers, which are structurally defined by a halogen atom attached to the carbon atom adjacent to the ether oxygen.

These compounds, such as chloromethyl methyl ether (MOM-Cl), emerged as highly valuable reagents in organic synthesis. orgsyn.orgacs.org Historically, their preparation involved the reaction of an alcohol and an aldehyde with a hydrogen halide. orgsyn.org However, these methods often led to the formation of hazardous byproducts like bis(chloromethyl) ether, a potent carcinogen. orgsyn.orgresearchgate.net This necessitated the development of safer and more efficient synthetic routes. Modern methods for generating α-halo ethers often involve the reaction of symmetric acetals with acyl halides, catalyzed by Lewis acids, which can be performed in situ to avoid isolation of the potentially hazardous α-halo ether. nih.gov The reactivity of the α-halo ether functionality makes it a potent alkylating agent and a valuable protecting group for alcohols, a role that has been extensively reviewed. nih.gov

Significance of Bifunctional Halogenated Organic Reagents

Bifunctional reagents, molecules possessing two reactive sites, are of paramount importance in organic synthesis as they allow for the construction of complex molecular architectures in a more streamlined and atom-economical fashion. researchgate.netCurrent time information in Bangalore, IN.google.com When these reactive sites are halogen atoms, or a halogen in combination with another functional group, the resulting bifunctional halogenated reagent becomes a powerful tool for creating diverse molecular scaffolds. google.com

The distinct reactivity of different halogens (e.g., bromine vs. chlorine) within the same molecule allows for selective, stepwise reactions. For instance, a carbon-bromine bond is typically more reactive towards nucleophiles and in certain coupling reactions than a carbon-chlorine bond. This differential reactivity enables the molecule to act as a versatile building block, where one site can be reacted selectively while the other remains intact for subsequent transformations. wikipedia.orgnih.gov Haloalkynes and haloalkenes are other examples of bifunctional building blocks whose utility in transition metal-catalyzed cross-coupling reactions has been widely demonstrated. thieme-connect.com The strategic use of such reagents is central to the efficient synthesis of pharmaceuticals, agrochemicals, and materials. chiralen.com

Scope and Research Objectives for 1-Bromo-3-(chloromethoxy)propane

This article focuses exclusively on the chemical compound this compound. The primary objective is to collate and present the available scientific information pertaining to this specific molecule. The scope is strictly limited to its chemical properties and its role within organic synthesis, as dictated by the available literature.

Initial research indicates that this compound has been identified as a key intermediate in the synthesis of modified prostaglandins (B1171923). nih.govnih.gov Specifically, patents from the early 1970s disclose its use in the preparation of 11,12-secoprostaglandins, which were investigated for their potential therapeutic effects, including the inhibition of platelet aggregation. nih.govnih.gov The research objective, therefore, is to detail the role of this bifunctional reagent in this specific synthetic context and to explore its potential reactivity based on the principles of α-halo ether and alkyl halide chemistry.

Chemical and Physical Properties of this compound

While detailed experimental research findings on this compound are limited, its basic physicochemical properties can be compiled from available data.

| Property | Value | Reference |

| CAS Number | 54314-83-9 | nih.gov |

| Molecular Formula | C₄H₈BrClO | nih.gov |

| Molecular Weight | 187.46 g/mol | nih.gov |

| Purity | Typically ≥95% | nih.gov |

| Storage Conditions | 2-8°C, in dark place under inert atmosphere | nih.gov |

Detailed Research Findings

Detailed peer-reviewed research articles focusing solely on this compound are scarce. However, its application as a synthetic intermediate is documented in patent literature from the 1970s.

Synthesis of this compound

Application in the Synthesis of 11,12-Secoprostaglandins

The primary documented use of this compound is as a key reagent in the synthesis of 11,12-secoprostaglandins. nih.govnih.gov Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The synthesis of modified prostaglandins is an important area of medicinal chemistry research aimed at developing new therapeutic agents. Current time information in Bangalore, IN.

In the context of 11,12-secoprostaglandin synthesis, this compound serves as a bifunctional building block. The α-chloroether moiety acts as a protected aldehyde, which can be unveiled under specific conditions. The bromo-terminated propyl chain provides a reactive handle for alkylation reactions, allowing for the construction of the core carbon skeleton of the target prostaglandin (B15479496) analogue. The differential reactivity of the C-Br bond and the C-Cl bond within the α-chloroether group is crucial for its utility in a multi-step synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(chloromethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGFNULODFNOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021512 | |

| Record name | 3-Bromopropyl chloromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54314-83-9 | |

| Record name | 3-Bromopropyl chloromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Chloromethoxy Propane and Analogous Structures

Approaches to α-Chloromethoxy Ether Formation

The formation of the α-chloromethoxy ether functionality can be achieved through several distinct synthetic routes. These methods primarily involve the reaction of acetals with halide donors, condensation reactions involving formaldehyde (B43269), and strategies that allow for stereochemical control.

Synthesis via Acetals and Halide Donors

A common and effective strategy for the synthesis of α-chloromethoxy ethers involves the reaction of acetals, such as dimethoxymethane, with a suitable halide donor. This approach offers a safer alternative to methods that utilize formaldehyde and hydrogen chloride directly, which can produce the highly carcinogenic by-product bis(chloromethyl) ether. orgsyn.orgorgsyn.org

A highly efficient method for the generation of α-halo ethers from symmetric aliphatic acetals involves the use of catalytic amounts of zinc(II) salts. orgsyn.orgorgsyn.org This approach accelerates the exchange reaction between the acetal (B89532) and a halide donor, such as an acid halide. orgsyn.org A variety of zinc(II) salts, including zinc bromide (ZnBr₂), zinc acetate (B1210297) (Zn(OAc)₂), and zinc triflate (Zn(OTf)₂), have been shown to be effective catalysts for this transformation. orgsyn.orgorgsyn.org The reactions are typically rapid, often reaching completion within one to four hours at ambient temperature, and are scalable from millimole to mole quantities. orgsyn.orgorganic-chemistry.orgresearchgate.net This method is advantageous as it allows for the in situ generation of the α-chloro ether, which can then be used directly in subsequent reactions without the need for isolation, thereby minimizing exposure to these potentially hazardous compounds. organic-chemistry.orgresearchgate.net

A typical procedure involves charging a reaction vessel with the acetal (e.g., dimethoxymethane), a solvent like toluene, and a catalytic amount of a zinc(II) salt (e.g., 0.01 mol% ZnBr₂). orgsyn.org An acid halide, such as acetyl chloride, is then added to the mixture. orgsyn.org The reaction often exhibits a slight exotherm and proceeds to completion over a few hours. orgsyn.org The resulting solution of the α-chloro ether can be used directly for applications like the protection of alcohols. orgsyn.org

Table 1: Zinc(II)-Catalyzed Synthesis of α-Halo Ethers from Acetals and Acid Halides This table is generated based on data for related α-halo ether syntheses to illustrate the general efficacy of the method.

| Acetal Precursor | Acid Halide | Catalyst (mol %) | Reaction Time (h) | Yield (%) |

| Dimethoxymethane | Acetyl Chloride | ZnBr₂ (0.01) | 2-3 | >95 (in solution) |

| Diethoxymethane | Acetyl Chloride | Zn(OTf)₂ (0.01) | 1 | ~98 (in solution) |

| Dibutoxymethane | Benzoyl Chloride | Zn(OAc)₂ (0.01) | 4 | ~97 (in solution) |

Data compiled from various sources illustrating typical reaction conditions and outcomes. orgsyn.orgorganic-chemistry.org

Protic acids can also catalyze the exchange reaction between acetals and halide donors to form α-chloromethoxy ethers. orgsyn.orgorgsyn.org While effective, these methods often require more extended reaction times, typically ranging from 2 to 24 hours at reflux temperatures, compared to the zinc-catalyzed counterparts. orgsyn.orgorgsyn.org The high volatility of the reactants and products necessitates the use of efficient condensers to prevent material loss. orgsyn.org This approach, however, still offers the advantage of minimizing the formation of the carcinogenic bis(chloromethyl) ether. orgsyn.orgorgsyn.org

Thionyl chloride (SOCl₂) can serve as an effective halide source for the synthesis of α-chloro ethers from acetals. orgsyn.orggoogle.com This method is compatible with the zinc-catalyzed protocol. orgsyn.org However, it is noteworthy that thionyl bromide is not effective for the corresponding synthesis of α-bromo ethers under these conditions. orgsyn.org The use of thionyl chloride provides a convenient and reactive source of chloride for the exchange reaction. The reaction of an ether-glycol with a chlorinating agent like thionyl chloride can be catalyzed by a quaternary ammonium (B1175870) salt at moderate temperatures. google.com

Condensation Reactions Involving Formaldehyde and Halide Sources

The classical approach to synthesizing α-chloromethoxy ethers involves the condensation reaction of an alcohol (or a source of an alkoxy group), formaldehyde, and a hydrogen halide. orgsyn.orggoogle.com For instance, the reaction of ethanol (B145695), formaldehyde, and hydrogen chloride can produce chloromethyl ethyl ether. google.com Similarly, the reaction of methanol, formaldehyde, and hydrogen chloride is a commercial method for producing chloromethyl methyl ether. orgsyn.orgorgsyn.org A significant drawback of this methodology is the formation of the highly carcinogenic bis(chloromethyl) ether as a by-product, which is difficult to separate by distillation. orgsyn.orgorgsyn.org

Variations of this method aim to mitigate the hazards. For example, using paraformaldehyde as the formaldehyde source in a mixture with an alcohol and feeding hydrogen chloride gas can produce the desired α-chloro ether with high yield and purity. google.com

Stereochemical Control in α-Halo Ether Synthesis

Achieving stereochemical control in the synthesis of α-halo ethers is a more complex challenge. While the previously discussed methods are highly effective for producing racemic mixtures of chiral α-halo ethers, the development of enantioselective methods is an ongoing area of research. The stereochemistry of reactions involving α-halo carbonyl compounds, which share some mechanistic features with α-halo ethers, has been studied more extensively. researchgate.netacs.org For instance, nucleophilic substitution reactions at the α-position of ketones can proceed with inversion of configuration. researchgate.net The development of catalytic, enantioselective methods for the synthesis of chiral α-halo ethers remains a desirable goal for accessing stereochemically pure building blocks for complex molecule synthesis.

Strategies for Bromoalkyl Moiety Introduction

The incorporation of a bromoalkyl group is a critical step in the synthesis of 1-Bromo-3-(chloromethoxy)propane and related compounds. The selection of a specific method depends on the available starting materials, the desired regioselectivity, and the compatibility with other functional groups present in the molecule.

Free-radical addition of hydrogen bromide (HBr) to alkenes, particularly in the presence of peroxides or other radical initiators, is a well-established method for achieving anti-Markovnikov hydrobromination. masterorganicchemistry.comorgoreview.com This reaction proceeds via a radical chain mechanism, where the bromine radical adds to the less substituted carbon of the double bond to generate the more stable carbon radical intermediate. masterorganicchemistry.com

In the context of synthesizing structures analogous to this compound, this strategy is highly relevant. For example, the reaction of allyl chloride with HBr can be controlled to yield the desired bromoalkyl structure. While the electrophilic addition of HBr to allyl chloride would follow Markovnikov's rule, the free-radical pathway provides a route to 1-bromo-3-chloropropane. A documented synthesis involves heating allyl chloride with a concentrated solution of hydrobromic acid in a sealed vessel to produce 1-bromo-3-chloropropane. prepchem.com

The mechanism involves three key stages:

Initiation: Peroxides (ROOR) undergo homolytic cleavage upon heating to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). orgoreview.com

Propagation: The bromine radical adds to the terminal carbon of the alkene, forming a more stable secondary carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov product and regenerating the bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when two radical species combine. inflibnet.ac.in

This method's applicability to synthesizing the target compound, this compound, would conceptually involve starting with an allyl ether containing the chloromethoxy precursor, followed by the anti-Markovnikov addition of HBr.

Table 1: Comparison of Markovnikov vs. Anti-Markovnikov Addition to an Alkene

| Reaction Type | Reagent | Product of Addition to Propene | Governing Principle |

|---|---|---|---|

| Electrophilic Addition | HBr | 2-Bromopropane | Markovnikov's Rule (stable carbocation intermediate) |

| Free-Radical Addition | HBr, ROOR | 1-Bromopropane | Anti-Markovnikov (stable radical intermediate) masterorganicchemistry.com |

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. This can be achieved using various reagents, including hydrogen bromide (HBr), phosphorus tribromide (PBr₃), or combinations like N-bromosuccinimide (NBS) with triphenylphosphine. organic-chemistry.orgyoutube.com The reaction with HBr can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. youtube.com For a primary alcohol, such as a hypothetical precursor like 3-(chloromethoxy)propan-1-ol, the reaction would proceed via an Sₙ2 pathway after protonation of the hydroxyl group.

Another relevant strategy involves the cleavage of ethers. Ethers are generally unreactive but can be cleaved by strong acids like HBr and HI. khanacademy.orglibretexts.org The reaction typically proceeds via nucleophilic substitution, where the halide ion attacks one of the carbon atoms adjacent to the ether oxygen. For an unsymmetrical ether, the attack generally occurs at the less sterically hindered carbon (Sₙ2) unless a tertiary, benzylic, or allylic carbocation can be formed (Sₙ1). libretexts.org While this method is typically used to break down ethers, it underscores the reactivity of ether linkages under strong acidic brominating conditions, a factor to consider in multistep syntheses.

Intramolecular bromoalkoxylation, using reagents like N-bromosuccinimide, provides a method to form cyclic ethers with a bromomethyl substituent from unsaturated alcohols, a conceptually related transformation. rsc.org

Table 2: Common Reagents for Bromination of Primary Alcohols

| Reagent | Typical Conditions | Mechanism | Byproducts |

|---|---|---|---|

| HBr (conc. aq. or gas) | Heat | Sₙ2 | Water, potential ethers |

| PBr₃ | 0 °C to reflux, often in ether or pyridine | Sₙ2 | H₃PO₃ |

| CBr₄, PPh₃ | CH₂Cl₂ or CH₃CN | Appel Reaction (Sₙ2) | HCBr₃, Ph₃P=O |

While this compound is a mixed haloether, the synthesis of symmetrical bis-bromoalkyl ethers serves as an important conceptual model for forming the bromoalkoxy functionality. These compounds are valuable intermediates in their own right. google.com

One established method for preparing bis-bromoalkyl ethers involves reacting a brominated alcohol with an aldehyde and hydrogen bromide. google.com An improved process described in the patent literature involves the reaction of a cyclic ether, such as 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747), with thionyl bromide. This reaction proceeds at moderate temperatures (-10 °C to 70 °C) and provides the desired bis-bromoalkyl ether. google.com For instance, the reaction of 1,3-dioxane with thionyl bromide would yield 1-bromo-3-(bromomethoxy)propane, a close structural analog to the target molecule.

The synthesis of β-bromo-alkyl ethers has also been explored, for example, by the bromination of α-chloro-ethyl ethyl ether, which under certain conditions can yield dibromo derivatives. acs.org These syntheses highlight routes to incorporate a bromine atom at positions relative to an ether linkage, providing foundational chemistry for more complex structures.

Convergent and Divergent Synthesis Strategies for Bridging Haloether and Bromoalkyl Functionalites

The assembly of a molecule with multiple functional groups like this compound can be approached using different strategic plans, primarily convergent and divergent synthesis. researchgate.netwikipedia.orgwikipedia.org

Fragment 1: Preparation of a 3-bromopropanol synthon.

Fragment 2: Preparation of a chloromethylating agent (e.g., chloromethyl methyl ether, although its use is highly restricted, or a surrogate).

Coupling: An etherification reaction, such as a Williamson ether synthesis, where the alkoxide of 3-bromopropanol attacks the chloromethylating agent to form the final C-O bond. masterorganicchemistry.comyoutube.com

A divergent synthesis starts from a central, common precursor molecule that is sequentially elaborated to create a library of diverse compounds. wikipedia.orgslideshare.net In this context, one could start with a simple molecule like 1,3-propanediol. From this common intermediate, different reaction pathways could diverge:

Path A: Selective protection of one hydroxyl group, conversion of the other to a bromide, deprotection, and then formation of the chloromethoxy ether.

Path B: Direct conversion of one hydroxyl group to the chloromethoxy ether, followed by bromination of the remaining alcohol.

This divergent approach from a single starting material allows for the creation of not only this compound but also a range of related analogues by varying the halogenating or etherification agents used in each step.

Mechanistic Investigations of 1 Bromo 3 Chloromethoxy Propane Reactivity

Electrophilic Activation and Substitution Pathways at the Chloromethoxy Center

The chloromethoxy group, -O-CH₂-Cl, is a key functional group known for its high reactivity in nucleophilic substitution reactions. This reactivity stems from the α-heteroatom effect, where the oxygen atom significantly influences the stability of intermediates and transition states.

Sₙ1-like Behavior and Carbocation Stability

The substitution of the chlorine atom at the chloromethoxy center predominantly follows an Sₙ1-like mechanism. This is attributed to the exceptional stability of the resulting carbocation intermediate. When the chloride leaving group departs, it forms an oxocarbenium ion.

Reaction Scheme: Formation of the Oxocarbenium Ion

This oxocarbenium ion is significantly stabilized by resonance, where the non-bonding electrons on the adjacent oxygen atom delocalize to share the positive charge. This delocalization greatly lowers the activation energy for carbocation formation, making the Sₙ1 pathway highly favorable, even though it involves a formally primary carbocation. youtube.comwikipedia.org The process is a type of solvolysis when the solvent itself acts as the nucleophile. libretexts.orgvedantu.comwikipedia.org The reaction rate in such cases is largely independent of the nucleophile's concentration but is sensitive to the solvent's ionizing power. libretexts.org

Kinetic studies on analogous chloromethyl ethers, such as chloromethyl methyl ether (CMME), confirm that these compounds react readily with a variety of nucleophiles and that the reaction proceeds through a highly electrophilic intermediate, consistent with an Sₙ1 mechanism. acs.org The conditions for these reactions are typically acidic, which protonates the ether oxygen, further facilitating the departure of the leaving group. youtube.comlibretexts.org

Nucleophilic Participation Effects in Solvolysis

In solvolysis reactions, the solvent acts as the nucleophile. For 1-Bromo-3-(chloromethoxy)propane, polar protic solvents like water, methanol, or ethanol (B145695) would be effective. vedantu.comyoutube.com These solvents not only act as nucleophiles but also stabilize the transition state and the ionic intermediates (the oxocarbenium ion and the chloride anion) through hydrogen bonding and dipole-dipole interactions. libretexts.org

The term solvolysis encompasses reactions with various solvents:

Hydrolysis: Reaction with water to form an alcohol and an acid.

Alcoholysis: Reaction with an alcohol to form an ether. wikipedia.org

Acetolysis: Reaction with acetic acid.

The rate of Sₙ1 solvolysis is influenced by the solvent's polarity and its nucleophilicity. While the rate-determining step is the formation of the carbocation, the subsequent product distribution can be affected if multiple nucleophiles are competing to react with this intermediate. libretexts.orgvedantu.com

Table 1: Relative Solvolysis Rates of Alkyl Chlorides

| Substrate | Relative Rate (Sₙ1) | Mechanism | Reason for Rate |

|---|---|---|---|

| tert-Butyl chloride | 1,200,000 | Sₙ1 | Stable 3° carbocation |

| R-O-CH₂-Cl | ~1,000,000 | Sₙ1-like | Resonance-stabilized oxocarbenium ion |

| Isopropyl chloride | 11.6 | Sₙ1/Sₙ2 | 2° carbocation |

| Ethyl chloride | 1.0 | Sₙ2 | Primary substrate |

Note: This table provides illustrative data to compare the high reactivity of α-chloro ethers with standard alkyl chlorides. The rate for R-O-CH₂-Cl is an approximation based on its known high reactivity.

Intramolecular Reactivity and Cyclization Propensity

The bifunctional nature of this compound introduces the possibility of intramolecular reactions. While the bromine atom is a relatively weak nucleophile, its position at the end of a three-carbon chain allows for the potential of a 6-membered ring formation through intramolecular cyclization.

This could occur via neighboring group participation, where the bromine atom attacks the electrophilic chloromethyl carbon as the chloride ion departs. This process would form a cyclic bromonium ion intermediate, which would then be opened by an external nucleophile. Such participation can lead to accelerated reaction rates. wikipedia.org

Alternatively, a more common pathway for cyclization involves a two-step process. First, an external nucleophile displaces the more reactive halide. Given the structure, the primary bromide is more susceptible to Sₙ2 attack than the chloromethoxy group is to Sₙ1 reaction under many conditions. If a nucleophile, such as a sulfide (B99878) or an amine, first displaces the bromide, the resulting intermediate could then undergo an intramolecular Sₙ1 or Sₙ2 reaction at the chloromethoxy center to form a heterocycle. For example, reaction with sodium sulfide could lead to a thietane (B1214591) derivative through sequential substitutions. beilstein-journals.org

Nucleophilic Substitution and Elimination Reactions of the Bromoalkyl Chain

The 3-bromopropyl end of the molecule behaves as a typical primary alkyl halide. Its reactions are dominated by Sₙ2 and E2 mechanisms.

Stereoelectronic Effects on Sₙ2 and Sₙ1 Mechanisms

Nucleophilic substitution at the primary carbon bearing the bromine atom occurs almost exclusively via an Sₙ2 mechanism. ibchem.comucsb.edu This pathway involves a single, concerted step where the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack). libretexts.org

Key factors for the Sₙ2 reaction at the bromoalkyl chain:

Steric Hindrance: The primary carbon is sterically unhindered, allowing easy access for the nucleophile. libretexts.org

Leaving Group: The bromide ion is a good leaving group.

Stereoelectronics: The Sₙ2 transition state requires a specific geometry, with the incoming nucleophile, the carbon atom, and the leaving group aligned in a 180° arrangement (anti-periplanar). sit.edu.cnwikipedia.org This orbital overlap consideration is a key stereoelectronic effect.

An Sₙ1 reaction at this site is highly disfavored due to the high energy and instability of the resulting primary carbocation. The distant ether oxygen has a weak electron-withdrawing inductive effect that would further destabilize such an intermediate. ucsb.edu

Competitive Elimination Pathways (E1, E2)

Elimination reactions compete with substitution, particularly when strong bases are used. For the primary bromoalkyl chain, the E2 mechanism is the relevant elimination pathway. iitk.ac.inchemicalnote.com

The E2 reaction is a concerted process that requires a strong base to abstract a proton from the carbon adjacent to the C-Br bond (the β-carbon). Similar to the Sₙ2 reaction, the E2 pathway has strict stereoelectronic requirements: the abstracted β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. iitk.ac.in

Table 2: Competition between Sₙ2 and E2 for a Primary Alkyl Bromide

| Reagent/Base | Base Strength | Steric Hindrance | Predominant Reaction | Product |

|---|---|---|---|---|

| NaOH, H₂O | Strong, small | Low | Sₙ2 | 3-(Chloromethoxy)propan-1-ol |

| NaCN, DMSO | Good nucleophile, weak base | Low | Sₙ2 | 4-(Chloromethoxy)butanenitrile |

| K⁺ ⁻OC(CH₃)₃ (Potassium tert-butoxide) | Strong, bulky | High | E2 | 3-(Chloromethoxy)prop-1-ene |

The choice of base is critical in determining the product outcome. Strong, sterically hindered bases like potassium tert-butoxide favor E2 elimination, while smaller, strong nucleophiles like hydroxide (B78521) or cyanide favor Sₙ2 substitution. chemicalnote.commasterorganicchemistry.com The E1 mechanism is not a viable competitor because it proceeds through the same unstable primary carbocation that disfavors the Sₙ1 pathway. iitk.ac.inlibretexts.org

Differential Reactivity and Chemoselectivity of the Halogen Centers (Chlorine vs. Bromine)

The primary reactive centers in this compound are the two halogen atoms, bromine and chlorine. The difference in their electronegativity, bond strength with carbon, and leaving group ability dictates the chemoselectivity of the molecule in nucleophilic substitution reactions.

The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond. Bromine is also a better leaving group than chlorine due to the lower bond dissociation energy of the C-Br bond and the greater stability of the bromide anion (Br⁻) compared to the chloride anion (Cl⁻). Consequently, nucleophilic attack is expected to occur preferentially at the carbon atom attached to the bromine.

This differential reactivity allows for selective functionalization of the molecule. Under controlled reaction conditions, a nucleophile will displace the bromide, leaving the chloromethoxy group intact. This chemoselectivity is a key feature in the synthetic utility of related bromo-chloro alkanes, enabling the sequential introduction of different functional groups.

Table 1: Comparative Properties of C-Br and C-Cl Bonds Relevant to Reactivity

| Property | Carbon-Bromine (C-Br) Bond | Carbon-Chlorine (C-Cl) Bond |

| Average Bond Energy | ~285 kJ/mol | ~340 kJ/mol |

| Average Bond Length | ~194 pm | ~177 pm |

| Leaving Group Ability | Excellent | Good |

Note: The values presented are general approximations for haloalkanes and can vary slightly based on the specific molecular structure.

The chloromethoxy group itself presents additional reactivity considerations. The chlorine atom in a chloromethoxy group is activated towards nucleophilic substitution due to the adjacent oxygen atom, which can stabilize the developing positive charge on the carbon atom during the transition state. However, in the context of the entire this compound molecule, the primary alkyl bromide is generally more susceptible to direct SN2 substitution than the chlorine of the chloromethoxy group, especially with softer nucleophiles.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

While specific computational studies on this compound are not readily found in the literature, computational chemistry provides powerful tools to predict and understand its reactivity. Density Functional Theory (DFT) and ab initio methods are commonly employed to model reaction mechanisms.

A computational investigation of this compound's reactivity would typically involve the following:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule and the transition states for various reaction pathways.

Reaction Coordinate Scanning: Mapping the energy profile of a reaction, for instance, the nucleophilic substitution at the bromine- and chlorine-bearing carbons. This would allow for the determination of activation energy barriers.

Natural Bond Orbital (NBO) Analysis: Investigating the charge distribution and orbital interactions within the molecule to quantify the electrophilicity of the carbon atoms attached to the halogens.

Solvent Modeling: Incorporating the effects of different solvents on the reaction mechanism and energetics, as solvent polarity can significantly influence the rates of nucleophilic substitutions.

For this compound, computational studies would likely confirm the higher reactivity of the C-Br bond towards nucleophilic substitution compared to the C-Cl bond in the chloromethoxy moiety. These models could also predict the potential for intramolecular reactions, such as cyclization to form a substituted oxetane (B1205548) under basic conditions, and elucidate the energetic favorability of such pathways.

Table 2: Hypothetical Computational Data for Nucleophilic Attack on this compound

| Reaction Pathway | Calculated Activation Energy (Hypothetical) |

| SN2 Attack at Carbon-1 (C-Br) | Lower Energy Barrier |

| SN2 Attack at Chloromethoxy Carbon (C-Cl) | Higher Energy Barrier |

| Intramolecular Cyclization (Oxetane formation) | Dependent on reaction conditions |

This table represents expected trends from a computational study rather than published experimental data.

Such computational approaches are invaluable for understanding the nuanced reactivity of polyfunctional molecules like this compound, providing insights that can guide synthetic planning and reaction optimization.

Synthetic Utility and Transformative Applications of 1 Bromo 3 Chloromethoxy Propane

Role as a Versatile Bifunctional Electrophile

The structure of 1-bromo-3-(chloromethoxy)propane, featuring two distinct electrophilic centers—a bromoalkane and a chloromethoxy ether—positions it as a potentially versatile reagent for the sequential introduction of different functionalities. The differential reactivity of the C-Br bond and the C-Cl bond could, in principle, allow for selective reactions with a variety of nucleophiles.

Selective Functional Group Introduction

Theoretically, the greater reactivity of the bromide as a leaving group compared to the chloride in the chloromethoxy group would enable selective displacement of the bromide first. This would leave the chloromethoxy moiety intact for subsequent transformations. This stepwise functionalization is a key characteristic of valuable bifunctional reagents in organic synthesis.

Design of Complex Molecular Architectures

The primary documented application of this compound appears in patents related to the synthesis of 11,12-secoprostaglandins. chiralen.com Prostaglandins (B1171923) are a class of biologically active lipids with complex structures. The use of this compound in this context suggests its role in building the intricate carbon skeleton of these molecules, likely by introducing a specific chain or functional group arrangement necessary for the final prostaglandin (B15479496) analogue. However, the detailed reaction mechanisms and conditions are proprietary information contained within these patents and are not extensively discussed in peer-reviewed journals.

Carbon-Carbon Bond Forming Reactions

While specific examples for this compound are not widely reported, the general reactivity of similar bifunctional electrophiles provides a framework for its potential applications in carbon-carbon bond formation.

Alkylation of Nucleophilic Substrates

Based on fundamental organic chemistry principles, this compound would be expected to alkylate a range of soft and hard nucleophiles. The bromo-end of the molecule would likely be the initial site of attack for nucleophiles such as enolates, carbanions, and amines.

Table 1: Plausible Nucleophilic Substrates for Alkylation

| Nucleophile Class | Example | Potential Product Structure |

| Carbon Nucleophiles | Malonic Ester Enolate | (EtOOC)2CH-CH2-CH2-CH2-O-CH2-Cl |

| Nitrogen Nucleophiles | Phthalimide | PhthN-CH2-CH2-CH2-O-CH2-Cl |

| Oxygen Nucleophiles | Phenoxide | PhO-CH2-CH2-CH2-O-CH2-Cl |

| Sulfur Nucleophiles | Thiophenoxide | PhS-CH2-CH2-CH2-O-CH2-Cl |

Note: This table represents hypothetical reactions based on the expected reactivity of the compound. Specific experimental data for these reactions with this compound is not available in the reviewed literature.

Reactions with Organometallic Reagents

Reactions of this compound with organometallic reagents, such as Grignard reagents or organolithiums, would be anticipated to proceed via nucleophilic substitution at the carbon bearing the bromine atom. This would result in the formation of a new carbon-carbon bond. Subsequent reaction at the chloromethoxy ether would likely require harsher conditions or a different type of organometallic reagent.

Intramolecular Cyclizations to Cyclic Ethers or Halogenated Systems

The structure of this compound lends itself to potential intramolecular cyclization reactions to form cyclic ethers. For instance, if the bromine is displaced by a nucleophile that subsequently generates a nucleophilic center capable of attacking the chloromethoxy group, a cyclic ether could be formed. However, no specific examples of such intramolecular cyclizations involving this particular compound have been found in the surveyed scientific literature.

Applications in Heterocyclic Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Bifunctional reagents like this compound are theoretically valuable for the construction of such cyclic systems.

Precursor for Oxygen-Containing Heterocycles

It was hypothesized that this compound could serve as a precursor for various oxygen-containing heterocycles. For instance, reaction with a diol could potentially lead to the formation of substituted crown ethers or other macrocyclic polyethers. Intramolecular cyclization under specific conditions could also be envisioned to yield functionalized tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives. However, no specific examples or methodologies have been found in the literature to support these potential transformations.

Synthesis of Nitrogen- or Sulfur-Containing Heterocycles via Halogen Displacement

The differential reactivity of the bromine and chlorine atoms in this compound could, in theory, be exploited for the stepwise synthesis of nitrogen- or sulfur-containing heterocycles. The more labile bromide could be displaced by a nitrogen or sulfur nucleophile, followed by a subsequent intramolecular reaction involving the chloromethoxy group to close the heterocyclic ring. This approach could potentially be used to synthesize morpholine, thiomorpholine, or piperazine (B1678402) derivatives. Despite the logical synthetic design, there is no available research to confirm the successful application of this compound in this capacity.

A general representation of such a hypothetical reaction is presented in the table below:

| Heteroatom | Nucleophile | Potential Heterocyclic Product |

| Nitrogen | Primary Amine | Substituted Piperazine |

| Nitrogen | Hydrazine | Substituted 1,2-Diazepane |

| Sulfur | Sodium Sulfide (B99878) | Substituted Thioxane |

Development of Novel Protecting Group Strategies

The chloromethoxy group is a known precursor to the methoxymethyl (MOM) ether, a common protecting group for alcohols. It was postulated that this compound could be utilized in the development of novel, bifunctional protecting groups. For example, it could be used to protect a diol, with the bromoalkyl chain available for further synthetic transformations. This would allow for the introduction of additional functionality while the diol is protected. Once the desired modifications are made, the protecting group could be removed under standard conditions for MOM ether cleavage. Unfortunately, there is no evidence in the scientific literature of this compound being employed in such protecting group strategies.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of 1-Bromo-3-(chloromethoxy)propane. These techniques probe the molecular structure and provide a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. For a related compound, 1-Bromo-3-chloropropane, ¹H NMR and ¹³C NMR spectra provide characteristic signals that can be used to infer the spectral properties of this compound. chemicalbook.comchemicalbook.comspectrabase.com For instance, in the ¹H NMR spectrum of 1-Bromo-3-chloropropane, the protons on the carbon adjacent to the bromine atom are typically shifted further downfield than those adjacent to the chlorine atom due to the differing electronegativity of the halogens. chemicalbook.com A similar pattern would be expected for this compound, with additional characteristic signals for the methoxy (B1213986) and chloromethoxy groups.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition. Electron ionization mass spectrometry (EI-MS) of the related 1-Bromo-3-chloropropane shows a characteristic fragmentation pattern that includes the molecular ion peak and peaks corresponding to the loss of bromine and chlorine atoms. nist.govchemicalbook.com For this compound, with a molecular weight of 187.46 g/mol , mass spectrometry would be expected to show a molecular ion peak corresponding to this mass, along with a distinct isotopic pattern due to the presence of bromine and chlorine. bldpharm.com High-resolution mass spectrometry (HRMS) would be particularly useful for confirming the elemental formula.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Bromo-3-chloropropane exhibits characteristic C-H stretching and bending vibrations, as well as C-Br and C-Cl stretching frequencies. nih.govspectrabase.comchemicalbook.comnist.gov For this compound, additional strong absorption bands corresponding to the C-O-C stretching of the ether linkage would be a key diagnostic feature.

A summary of expected spectroscopic data for this compound based on the analysis of related compounds is presented below.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the propyl chain protons, with distinct chemical shifts for protons adjacent to the bromo, chloro, and ether functionalities. A singlet for the chloromethoxy group protons. |

| ¹³C NMR | Resonances for each of the four unique carbon atoms in the molecule, with chemical shifts influenced by the attached electronegative atoms (Br, Cl, O). |

| Mass Spectrometry | Molecular ion peak (M+) at m/z corresponding to the molecular weight (187.46), with characteristic isotopic patterns for bromine and chlorine. Fragmentation patterns showing loss of Br, Cl, and parts of the chloromethoxypropyl chain. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations, C-O-C stretching (ether), C-Br stretching, and C-Cl stretching absorptions. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.

Gas Chromatography (GC) is a primary method for analyzing volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it allows for both quantification and identification of the compound and its impurities. For instance, a GC method has been developed for the determination of residual 1-Bromo-3-chloropropane in pharmaceutical ingredients, demonstrating the utility of this technique for purity analysis. cntropmed.com A similar GC method, likely employing a capillary column such as a DB-1, could be used to assess the purity of this compound. cntropmed.com Headspace GC-MS is another valuable technique for the analysis of residual volatile compounds. analytice.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound. Reverse-phase HPLC, using a C18 or a specialized column like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water, has been successfully applied to the analysis of 1-Bromo-3-chloropropane. sielc.com This method can be adapted for the purity assessment of this compound. The use of a mass spectrometer as a detector (LC-MS) would provide additional structural information and enhance the specificity of the analysis. researchgate.net Chiral HPLC methods have also been developed for the separation of enantiomers of related bromo-chloro-propanol derivatives, which could be relevant if chiral variants of this compound are synthesized. researchgate.net

The table below outlines typical chromatographic conditions that could be applied for the analysis of this compound.

| Chromatographic Method | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | DB-1 or similar non-polar capillary column | Helium or Nitrogen | FID, MS | Purity assessment, quantification of residual solvents and byproducts. cntropmed.comwho.int |

| High-Performance Liquid Chromatography (HPLC) | C18 or Newcrom R1 | Acetonitrile/Water gradient | UV, MS | Purity assessment, separation from non-volatile impurities. sielc.comresearchgate.net |

In-situ Reaction Monitoring Techniques

In-situ reaction monitoring provides real-time data on the progress of a chemical reaction, allowing for the optimization of reaction conditions and a deeper understanding of the reaction mechanism. For the synthesis of this compound, several in-situ techniques could be employed.

The synthesis of related compounds has been monitored using various techniques. For example, the synthesis of 1-(Chloromethoxy)propane has been monitored using in-situ High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). This technique allows for the direct observation of reactants, intermediates, and products in the reaction mixture over time. For the synthesis of 1-Bromo-3-chloropropane, gas chromatography has been used to monitor the reaction progress. thieme-connect.com

Spectroscopic techniques such as in-situ NMR and in-situ FTIR are also powerful tools for reaction monitoring. By immersing a probe directly into the reaction vessel, the concentration of key species can be tracked throughout the course of the reaction, providing valuable kinetic data. These techniques would be highly applicable to monitoring the formation of this compound from its precursors.

The choice of in-situ monitoring technique would depend on the specific reaction conditions, such as the solvent used and the presence of interfering species.

Future Research Directions and Potential Innovations

Exploration of Asymmetric Synthesis and Chiral Induction

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. The structure of 1-Bromo-3-(chloromethoxy)propane presents a unique opportunity for the creation of chiral molecules.

Future research will likely focus on the development of catalytic asymmetric methods to introduce chirality into molecules using this compound as a key building block. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions at either the bromo or the chloromethoxy functional group. For instance, the enantioselective substitution of the bromine atom in the presence of a chiral ligand-metal complex could lead to the formation of valuable chiral intermediates.

Moreover, the potential for chiral induction in reactions involving this compound is a promising area of investigation. Research into the use of chiral auxiliaries temporarily attached to the molecule could guide the stereoselective formation of new stereocenters. The synthesis of chiral propane-1,3-diol derivatives, for example, has been achieved with high stereocontrol, and similar strategies could be adapted for this compound. rsc.orgu-fukui.ac.jp The temporary introduction of a stereocenter, which directs subsequent stereoselective transformations before being removed, is a powerful strategy that could be applied here. researchgate.net The development of organocatalytic methods for the asymmetric haloetherification of alkenes also provides a strong precedent for achieving high enantioselectivity in related systems. researchgate.netnih.gov

Catalytic Systems for Sustainable and Efficient Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, the development of sustainable and efficient catalytic systems for its transformations is a key research goal.

Future efforts will likely be directed towards the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste and cost. eurekalert.orgchemeurope.com For instance, zirconium oxide-supported platinum-molybdenum catalysts have shown promise for the sustainable production of unsymmetrical ethers from esters. eurekalert.org Similar systems could be developed for the efficient synthesis and reactions of this compound. The use of phase-transfer catalysts also presents a viable route to enhance reaction rates and yields under milder conditions, as demonstrated in Williamson ether syntheses. wikipedia.org

Furthermore, the development of bifunctional catalysts that can activate both reactive sites of this compound in a controlled manner is a significant challenge and a promising research avenue. Low-cost, bi-functional Al-Ni-P heterogeneous catalysts have been successfully used for the direct synthesis of unsaturated ethers, showcasing the potential for such systems. mdpi.com Enzyme-inspired catalysts that mimic the efficiency and selectivity of natural systems are also an exciting frontier, potentially enabling reactions under environmentally benign conditions. illinois.edu

Expansion into Materials Science and Polymer Chemistry

The unique combination of a reactive bromine atom and a chloromethoxy group makes this compound an attractive monomer or functionalizing agent for the synthesis of novel polymers and materials.

Future research is expected to explore the incorporation of this compound into polymer backbones or as side chains to create functional materials with tailored properties. The chloromethyl group, in particular, is a versatile handle for post-polymerization modification. researchgate.netsid.irepa.gov For example, polymers containing chloromethylstyrene units have been modified to introduce bulky side groups, thereby altering the physical properties of the polymer, such as its glass transition temperature. sid.ir The reactivity of the C-Cl bond in chloromethyl groups has also been utilized for the surface modification of materials like carbon nanotubes. researchgate.net

The development of functional biodegradable polymers is another area where this compound could find application. Ring-opening polymerization of functionalized monomers is a key strategy in this field, and the functionalities present in this compound could be exploited to create polymers with specific degradation profiles or the ability to carry active molecules. rsc.org The versatility of the haloether function has been demonstrated in the construction of template initiators for sequence-regulated polymerization, highlighting its potential in creating complex polymer architectures. acs.org

Bio-inspired Synthetic Applications

Nature often provides the inspiration for the development of new synthetic strategies and molecules with valuable biological activities. The structure of this compound, as a bifunctional alkylating agent, lends itself to bio-inspired synthetic applications.

Future research may focus on utilizing this compound in biomimetic syntheses of natural products and their analogues. engineering.org.cn Bifunctional alkylating agents are known to exhibit anticancer activity by cross-linking DNA, and this compound could serve as a scaffold for the development of new therapeutic agents. nih.govmdpi.com The synthesis of DNA-alkylating agents by grafting nitrogen mustards onto bioreductively activated molecules is a known strategy, and a similar approach could be envisioned for derivatives of this compound. acs.org

The use of this compound in the construction of complex molecular architectures that mimic biological systems is another promising avenue. For example, the synthesis of bio-inspired indicator molecules for the detection of alkylating agents has been reported, and derivatives of this compound could be explored for similar sensory applications. researchgate.net Furthermore, the chloromethyl group has been used in the synthesis of biomimetic metal ion chelates, suggesting a role for this compound in the development of novel catalysts and materials that mimic the function of metalloenzymes. mdpi.com The biomimetic synthesis of alkaloids has also utilized chloromethyl methyl ether as a protecting group, indicating the utility of the chloromethoxy moiety in complex synthetic pathways. sci-hub.se

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.